molecular formula C23H17ClN4O4S B2419796 3-[(2-Chlorophenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1226445-72-2

3-[(2-Chlorophenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2419796
CAS No.: 1226445-72-2
M. Wt: 480.92
InChI Key: NFWDXCDNKPWUSE-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H17ClN4O4S and its molecular weight is 480.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has shown that derivatives of thieno[3,2-d]pyrimidine possess antimicrobial properties. Specifically, compounds like 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones demonstrate activity against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis (Vlasov et al., 2015).

Heterocyclic Synthesis

These compounds play a significant role in heterocyclic synthesis, leading to the development of various derivatives with potential biological activities. For instance, 1,3-Disubstitutedpyrazole-4-caboxaldehyde has been used in the synthesis of thieno[3,2-d]pyrimidine derivatives (Elneairy, 2010).

Antitumor Activity

Certain 4-substituted derivatives of thieno[3,2-d]pyrimidine have demonstrated potent anticancer activity. These compounds have shown effectiveness against human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Biological Activities

Thieno[3,2-d]pyrimidine derivatives also exhibit various biological activities. For example, 4-oxo-thienopyrimidine derivatives act as inhibitors of adenosine kinase and have potential as anti-leukemia and anticancer agents (El-Gazzar et al., 2006).

Antibacterial Evaluation

Substituted thieno[3,2-d]pyrimidines synthesized from ethyl 2-aminothiophene-3carboxylate have been evaluated for their antibacterial properties, contributing to the development of new antibacterial agents (More et al., 2013).

Synthesis of Polynuclear Heterocycles

These compounds are crucial in the synthesis of polynuclear heterocycles, contributing to the development of compounds with high biological activities (Abbas et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2-Chlorophenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4-dione core followed by the attachment of the 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl and 2-chlorophenylmethyl groups to the core.", "Starting Materials": [ "2-Amino-4-chloro-6-methylpyrimidine", "Ethyl acetoacetate", "Thiophene-2-carboxylic acid", "Thionyl chloride", "2-Methoxybenzoyl hydrazide", "2-Chlorobenzyl chloride", "Sodium hydride", "Triethylamine", "N,N-Dimethylformamide", "Methanol", "Acetic acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4-chloro-6-methylpyrimidine by reacting ethyl acetoacetate with thionyl chloride and ammonium chloride followed by reaction with guanidine sulfate and hydrochloric acid.", "Step 2: Synthesis of thiophene-2-carboxylic acid by reacting thiophene-2-carboxylic acid chloride with sodium hydroxide.", "Step 3: Synthesis of thieno[3,2-d]pyrimidine-2,4-dione core by reacting 2-amino-4-chloro-6-methylpyrimidine with thiophene-2-carboxylic acid in the presence of triethylamine and N,N-dimethylformamide.", "Step 4: Synthesis of 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl by reacting 2-methoxybenzoyl hydrazide with acetic anhydride and sodium acetate.", "Step 5: Attachment of 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl to the thieno[3,2-d]pyrimidine-2,4-dione core by reacting the core with 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl in the presence of triethylamine and N,N-dimethylformamide.", "Step 6: Attachment of 2-chlorophenylmethyl group to the compound by reacting the compound with 2-chlorobenzyl chloride in the presence of triethylamine and N,N-dimethylformamide.", "Step 7: Purification of the compound by recrystallization from methanol and diethyl ether.", "Step 8: Characterization of the compound by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] }

CAS No.

1226445-72-2

Molecular Formula

C23H17ClN4O4S

Molecular Weight

480.92

IUPAC Name

3-[(2-chlorophenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H17ClN4O4S/c1-31-18-9-5-3-7-15(18)21-25-19(32-26-21)13-27-17-10-11-33-20(17)22(29)28(23(27)30)12-14-6-2-4-8-16(14)24/h2-11H,12-13H2,1H3

InChI Key

NFWDXCDNKPWUSE-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5Cl)SC=C4

solubility

not available

Origin of Product

United States

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